N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-28-16-4-6-17(7-5-16)32(26,27)24-21-23-15(13-31-21)3-9-20(25)22-14-2-8-18-19(12-14)30-11-10-29-18/h2,4-8,12-13H,3,9-11H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOALOQGRUAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base.
Amide Bond Formation: Finally, the benzodioxin and thiazole-sulfonamide intermediates are coupled through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study enzyme interactions, particularly those involving sulfonamide groups.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes that interact with sulfonamide groups, such as carbonic anhydrase.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Sulfonamide vs. Carboxylic Acid : The sulfonamide derivatives (e.g., compound 5c) exhibit enzyme inhibition (lipoxygenase), whereas the carboxylic acid analogue () shows anti-inflammatory activity, suggesting functional group-dependent target specificity .
- Thiazole Role : The thiazole ring in the target compound may enhance binding to kinases or proteases, a feature absent in simpler benzodioxin-sulfonamide hybrids like 5c .
Computational and Model-Based Predictions
- Scaffold Hopping: highlights the use of graph neural networks (EGNN) to predict PD-1/PD-L1 inhibitors with benzodioxin scaffolds. The target compound’s thiazole-sulfonamide group could be explored for immuno-oncology applications using similar AI-driven approaches .
- QSAR Insights : discusses QSAR models for sulfonamide-triazine derivatives, indicating that electron-withdrawing groups (e.g., 4-methoxy in the target compound) enhance receptor binding affinity .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium, followed by derivatization with various bromoacetamides to yield the target compound. Characterization techniques such as IR and NMR spectroscopy are employed to confirm the structure of synthesized compounds .
Enzyme Inhibition Studies
The biological activity of this compound has been evaluated through enzyme inhibition studies. Notably, it has shown substantial inhibitory activity against:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for type 2 diabetes treatment.
- Acetylcholinesterase (AChE) : While the inhibition against AChE was weaker, it still presents potential implications for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that several derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) exhibited significant inhibition against α-glucosidase. The most potent compounds were characterized by their structural features, including the presence of thiazole moieties .
- Molecular Docking : Computational studies using molecular docking techniques supported the experimental findings by predicting binding affinities and interactions with target enzymes. This indicated that structural modifications could enhance the biological activity of these compounds .
- Therapeutic Potential : The dual inhibitory action on α-glucosidase and AChE suggests that these compounds could be explored further for their potential in treating metabolic disorders and neurodegenerative diseases .
Comparison of Biological Activities
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin) | α-glucosidase | High |
| N-(2,3-dihydrobenzo[1,4]-dioxin) | AChE | Moderate |
The mechanism of action involves the binding of this compound to specific active sites on enzymes. The benzodioxin and thiazole rings contribute to its binding affinity and specificity, modulating enzyme activity and influencing downstream biological pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions should be optimized?
- Methodology : The synthesis involves coupling a 2,3-dihydro-1,4-benzodioxin-6-amine derivative with a thiazole-containing sulfonamide precursor. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmosphere .
- Thiazole ring construction : Cyclize thiourea intermediates with α-haloketones in ethanol under reflux .
- Critical conditions : Optimize reaction time (4–12 hours), temperature (60–80°C), and stoichiometry (1:1.2 molar ratio of amine to sulfonamide precursor). Monitor progress via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting spectral data be resolved?
- Methodology :
- Primary techniques :
- ¹H/¹³C NMR : Confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.7–7.1 ppm, thiazole protons at δ 7.3–7.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected within ±2 ppm error) .
- Resolving conflicts :
- Repeat experiments under anhydrous conditions to rule out solvent artifacts.
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Light sensitivity : Expose to UV (254 nm) and monitor photodegradation products. Use amber vials for light-sensitive samples .
Q. What analytical methods are recommended for determining purity, and how should impurities be quantified?
- Methodology :
- HPLC : Use a reverse-phase column with UV detection (λ = 254 nm). Validate method specificity using spiked impurity standards .
- Quantification : Apply area normalization or external calibration curves. Impurities >0.1% require structural identification via LC-MS/MS .
Q. How can the compound’s reactivity with common functional groups (e.g., amines, thiols) be evaluated?
- Methodology :
- In vitro reactivity assays : Incubate with glutathione (5 mM) or lysine (10 mM) in PBS (pH 7.4) at 37°C for 24 hours. Analyze adduct formation via LC-MS .
- Kinetic studies : Monitor reaction rates under pseudo-first-order conditions using UV-Vis spectroscopy .
Advanced Research Questions
Q. What computational strategies can predict the compound’s target binding affinity, and how should results be validated?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock into known sulfonamide-binding pockets (e.g., carbonic anhydrase IX). Prioritize poses with lowest ΔG values .
- Validation : Compare with in vitro enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric assays) .
Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Analog synthesis : Systematically modify substituents (e.g., replace 4-methoxybenzenesulfonamido with 4-chloro or 4-fluoro groups) .
- Bioactivity testing : Screen analogs against target enzymes/cell lines (e.g., IC₅₀ in cancer cell viability assays). Tabulate results (see example below) :
| Substituent (R) | Enzyme IC₅₀ (nM) | Cell Viability IC₅₀ (µM) |
|---|---|---|
| 4-OCH₃ | 12.3 | 1.8 |
| 4-Cl | 8.7 | 1.2 |
| 4-F | 10.5 | 2.1 |
Q. What experimental approaches resolve discrepancies between in vitro enzymatic inhibition and cellular activity data?
- Methodology :
- Permeability assays : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp (<5 × 10⁻⁶ cm/s) suggests poor cellular uptake .
- Off-target profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
Q. How can metabolic pathways and major metabolites be identified?
- Methodology :
Q. What strategies mitigate toxicity while maintaining efficacy in preclinical models?
- Methodology :
- Prodrug design : Mask polar groups (e.g., convert sulfonamide to a tert-butyl carbamate) to enhance selectivity .
- In vivo PK/PD studies : Administer in rodent models (10–50 mg/kg, IV/PO) and measure plasma half-life, AUC, and target tissue exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
